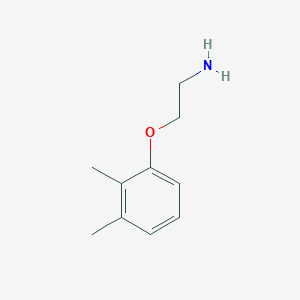

2-(2,3-Dimethyl-phenoxy)-ethylamine

Description

Historical Context and Initial Development of Phenoxyethylamine Scaffolds

The exploration of phenoxyethylamine derivatives has its roots in the broader history of medicinal chemistry, which has long recognized the utility of the phenethylamine (B48288) core. The 2-phenethylamine structure is present in a wide array of natural products and synthetic drugs, serving as a foundational element for numerous pharmacologically active agents. mdpi.comnih.gov The initial development of phenoxyethylamine scaffolds was driven by the desire to create analogues of endogenous catecholamines like dopamine (B1211576) and norepinephrine, which play crucial roles in various physiological processes. mdpi.com

Early work in the 20th century focused on understanding the structure-activity relationships of these compounds, leading to the synthesis of a vast number of derivatives. The introduction of an ether linkage to form the phenoxyethylamine scaffold provided a new avenue for structural modification, allowing for the exploration of different substitution patterns on the phenyl ring and their impact on biological activity. These efforts were instrumental in the development of various therapeutic agents. For instance, the synthesis of 2-alkoxyphenoxyethanamines has been a key step in the industrial production of pharmaceuticals like Carvedilol, a beta-blocker, and Tamsulosin, used to treat benign prostatic hyperplasia. beilstein-journals.org

Academic Significance within Ethanamine and Phenoxyethylamine Classes

The academic significance of 2-(2,3-Dimethyl-phenoxy)-ethylamine lies in its classification within two important chemical families: ethanamines and phenoxyethylamines. Ethanamine, or ethylamine (B1201723), is a fundamental organic compound widely used in chemical synthesis. hmdb.ca Its derivatives are precursors to a multitude of herbicides and are also found in rubber products. hmdb.ca

The phenoxyethylamine class, as a subset of phenethylamines, holds considerable importance in medicinal chemistry. The phenoxy group can act as a versatile pharmacophore, influencing a compound's binding affinity to various biological targets. nih.gov The substitution pattern on the phenyl ring is a critical determinant of a molecule's pharmacological profile. nih.gov The presence of the dimethyl groups at the 2 and 3 positions of the phenyl ring in this compound introduces specific steric and electronic properties that can modulate its interaction with biological receptors. Research into such substituted phenoxyethylamines contributes to a deeper understanding of structure-activity relationships, guiding the design of more potent and selective drug candidates. mdpi.comnih.gov

Current Research Landscape and Emerging Trends for Related Structures

The current research landscape for structures related to this compound is vibrant and multifaceted. A major trend involves the use of the phenoxyethylamine scaffold as a building block for developing novel therapeutic agents targeting a wide range of diseases. nih.gov Researchers are actively exploring new derivatives with diverse substitution patterns on the aromatic ring to fine-tune their pharmacological properties.

Recent studies on 2-heteroarylethylamines, which are bioisosteres of phenethylamines, highlight the ongoing effort to expand the chemical space around this privileged scaffold. nih.gov This research aims to overcome challenges such as lack of potency, selectivity, and unfavorable pharmacokinetic properties in existing drug candidates. The insights gained from these studies on related structures provide a valuable framework for predicting the potential applications and research directions for this compound.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| CAS Number | 72955-83-0 |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Expected to be soluble in organic solvents |

Spectroscopic Data

The following tables present the expected spectroscopic data for this compound based on the analysis of its structural features and data from analogous compounds.

Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 | d | 1H | Ar-H |

| ~ 6.8-6.9 | m | 2H | Ar-H |

| ~ 4.0 | t | 2H | O-CH₂ |

| ~ 3.0 | t | 2H | N-CH₂ |

| ~ 2.3 | s | 3H | Ar-CH₃ |

| ~ 2.2 | s | 3H | Ar-CH₃ |

| ~ 1.5 | br s | 2H | NH₂ |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 157 | Ar-C-O |

| ~ 138 | Ar-C |

| ~ 130 | Ar-C |

| ~ 126 | Ar-CH |

| ~ 124 | Ar-CH |

| ~ 112 | Ar-CH |

| ~ 68 | O-CH₂ |

| ~ 42 | N-CH₂ |

| ~ 20 | Ar-CH₃ |

| ~ 16 | Ar-CH₃ |

Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 165 | [M]⁺ (Molecular Ion) |

| 150 | [M - CH₃]⁺ |

| 121 | [M - C₂H₄N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Predicted Infrared Spectroscopy Peaks

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3400 | N-H stretch (amine) |

| 2850-3000 | C-H stretch (aliphatic and aromatic) |

| 1600, 1490 | C=C stretch (aromatic) |

| 1240 | C-O stretch (aryl ether) |

| 1100 | C-N stretch (amine) |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-5H,6-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFKNTCASXEPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424430 | |

| Record name | 2-(2,3-Dimethyl-phenoxy)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72955-83-0 | |

| Record name | 2-(2,3-Dimethylphenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72955-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-Dimethyl-phenoxy)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,3 Dimethyl Phenoxy Ethylamine

Established Synthetic Routes and Reaction Pathways

Several well-documented routes are available for the laboratory and potential industrial-scale synthesis of 2-(2,3-Dimethyl-phenoxy)-ethylamine. These methods provide reliable access to the target compound, with each having its own set of advantages and limitations.

Hydrogenation Reduction Approaches (e.g., from phenoxyacetonitriles)

A prominent and widely applicable method for the synthesis of this compound involves the reduction of the corresponding nitrile precursor, 2-(2,3-Dimethylphenoxy)acetonitrile. This two-step approach first requires the synthesis of the nitrile intermediate, followed by its reduction to the primary amine.

The synthesis of 2-(2,3-Dimethylphenoxy)acetonitrile is typically achieved through the Williamson ether synthesis, where 2,3-dimethylphenol is reacted with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base.

Reaction Scheme: 2,3-Dimethylphenol + Haloacetonitrile --(Base)--> 2-(2,3-Dimethylphenoxy)acetonitrile

The subsequent reduction of the nitrile group to a primary amine can be accomplished using various reducing agents. Catalytic hydrogenation is a common and efficient method. wikipedia.org

Catalytic Hydrogenation: This process involves the use of hydrogen gas in the presence of a metal catalyst. Commonly employed catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO2). wikipedia.org The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, under elevated pressure and temperature. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity towards the primary amine, minimizing the formation of secondary and tertiary amine byproducts. wikipedia.org

| Catalyst | Pressure (psi) | Temperature (°C) | Solvent | Typical Yield |

| Raney Nickel | 50-100 | 50-80 | Ethanol | Good to Excellent |

| Pd/C | 50-100 | 25-50 | Methanol | High |

| PtO2 | 50-100 | 25-50 | Acetic Acid | High |

Chemical Reduction: Alternatively, chemical reducing agents can be employed. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines. chemguide.co.uk The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). Due to its high reactivity, careful handling and anhydrous conditions are essential.

Another reagent, diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, has also been shown to effectively reduce a variety of nitriles to primary amines. nih.gov

Phthalimide-Based Synthesis Strategies

The Gabriel synthesis offers a classic and reliable method for the preparation of primary amines, including this compound, while effectively avoiding the overalkylation issues often encountered in direct amination reactions. masterorganicchemistry.comchemistrysteps.com This multi-step process utilizes phthalimide as a protected source of ammonia.

The initial step involves the N-alkylation of potassium phthalimide with a suitable 2-(2,3-dimethylphenoxy)ethyl halide, typically the bromide or chloride. This reaction is a nucleophilic substitution where the phthalimide anion displaces the halide.

Reaction Scheme: Potassium Phthalimide + 2-(2,3-Dimethylphenoxy)ethyl Halide --> N-[2-(2,3-Dimethylphenoxy)ethyl]phthalimide

The resulting N-substituted phthalimide is then cleaved to liberate the desired primary amine. The most common method for this deprotection step is the Ing-Manske procedure, which involves treatment with hydrazine hydrate in a refluxing alcoholic solvent, such as ethanol. wikipedia.org This method is generally preferred over acidic or basic hydrolysis due to its milder reaction conditions. wikipedia.org

Hydrazinolysis: N-[2-(2,3-Dimethylphenoxy)ethyl]phthalimide + Hydrazine Hydrate --> this compound + Phthalhydrazide

The phthalhydrazide byproduct is a stable, insoluble solid that can be easily removed by filtration, simplifying the purification of the final product.

Alkylation and Ammination Reaction Schemes

Direct alkylation and amination reactions provide a more direct, though sometimes less selective, approach to the synthesis of this compound.

One such method involves the direct alkylation of 2,3-dimethylphenol with a 2-aminoethyl halide, such as 2-chloroethylamine or 2-bromoethylamine, or their respective hydrohalide salts. This reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

Reaction Scheme: 2,3-Dimethylphenol + 2-Haloethylamine --(Base)--> this compound

A significant challenge with this approach is the potential for N-alkylation of the product amine by the starting 2-haloethylamine, leading to the formation of secondary and tertiary amine byproducts. Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to maximize the yield of the desired primary amine.

Another approach is the direct amination of a 2-(2,3-dimethylphenoxy)ethanol derivative. The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, followed by reaction with a source of ammonia, like sodium amide or a protected amine equivalent.

Precursor Chemistry and Intermediate Compound Characterization in Synthesis

The successful synthesis of this compound relies on the efficient preparation and purification of key precursor molecules. The primary intermediate in the hydrogenation reduction pathway is 2-(2,3-Dimethylphenoxy)acetonitrile .

This precursor is typically synthesized via the Williamson ether synthesis by reacting 2,3-dimethylphenol with a haloacetonitrile, such as chloroacetonitrile, in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent like acetone or dimethylformamide (DMF). The progress of this reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). After the reaction is complete, the product is typically isolated by extraction and purified by distillation or crystallization.

Characterization of 2-(2,3-Dimethylphenoxy)acetonitrile is crucial to ensure its purity before proceeding to the reduction step. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy would confirm the presence of the aromatic protons of the 2,3-dimethylphenyl group, the two methyl groups, and the methylene (B1212753) protons of the cyanomethyl group, with characteristic chemical shifts and splitting patterns. 13C NMR would show distinct signals for all the carbon atoms in the molecule.

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2240-2260 cm-1 is characteristic of the nitrile (C≡N) stretching vibration.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

For the phthalimide-based synthesis, the key intermediate is N-[2-(2,3-Dimethylphenoxy)ethyl]phthalimide . This compound is formed by the reaction of potassium phthalimide with a 2-(2,3-dimethylphenoxy)ethyl halide. Its formation can be monitored by TLC, and it is typically a solid that can be purified by recrystallization.

Characterization of N-[2-(2,3-Dimethylphenoxy)ethyl]phthalimide would involve:

NMR Spectroscopy: 1H NMR would show signals for the phthalimide protons, the aromatic protons of the dimethylphenoxy group, the two methyl groups, and the two methylene groups of the ethyl chain.

IR Spectroscopy: Characteristic absorption bands for the imide carbonyl groups (typically two bands around 1770 and 1700 cm-1) would be observed, along with the absence of the N-H stretch of the starting phthalimide.

Melting Point: A sharp melting point is indicative of a pure compound.

Optimization of Synthetic Yields and Purity for Research Applications

For research applications, obtaining this compound in high yield and purity is paramount. Several strategies can be employed to optimize the synthetic routes.

In the hydrogenation reduction of 2-(2,3-Dimethylphenoxy)acetonitrile , the choice of catalyst, solvent, temperature, and hydrogen pressure are critical variables. To maximize the yield of the primary amine and minimize the formation of secondary and tertiary amines, the following can be considered: wikipedia.org

Catalyst Selection: While Raney nickel is effective, platinum or palladium catalysts may offer higher selectivity under milder conditions. wikipedia.org

Solvent and Additives: The presence of ammonia in the reaction mixture can help suppress the formation of secondary amines by competing for reaction with the intermediate imine. Acidic conditions can also favor the formation of the primary amine salt.

Reaction Conditions: Lower temperatures and optimal hydrogen pressure can enhance selectivity.

For the Gabriel synthesis , optimization focuses on both the N-alkylation and the deprotection steps.

N-Alkylation: The use of a polar aprotic solvent like DMF can facilitate the SN2 reaction between potassium phthalimide and the alkyl halide. libretexts.org Phase-transfer catalysts can also be employed to enhance the reaction rate, particularly in a solid-liquid system.

Deprotection: The Ing-Manske procedure using hydrazine hydrate is generally efficient. wikipedia.org Ensuring complete reaction is crucial for high yields. The stoichiometry of hydrazine should be carefully controlled.

In alkylation and amination reactions , minimizing side reactions is the primary goal.

Direct Alkylation of 2,3-Dimethylphenol: Using a large excess of the amine or a protected amine equivalent can favor the formation of the primary amine.

Purification: Chromatographic techniques, such as column chromatography, are often necessary to separate the desired primary amine from unreacted starting materials and byproducts, especially in direct amination approaches.

Novel Approaches to this compound Synthesis

While traditional methods are well-established, modern synthetic chemistry offers novel approaches that could be applied to the synthesis of this compound, often with advantages in terms of efficiency, safety, and environmental impact.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, high-throughput synthesis. nih.gov The catalytic hydrogenation of 2-(2,3-dimethylphenoxy)acetonitrile could be adapted to a flow process using a packed-bed reactor with a heterogeneous catalyst. nih.gov This would allow for precise control over reaction parameters, potentially leading to higher selectivity and yields of the primary amine. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and improved yields. researchgate.net Both the Williamson ether synthesis of the nitrile precursor and the Gabriel synthesis steps could potentially be optimized using microwave heating. This technique can be particularly beneficial for reactions that are slow at conventional temperatures. researchgate.net

Biocatalysis: Enzymatic methods are gaining increasing attention in chemical synthesis due to their high selectivity and mild reaction conditions. While not yet specifically reported for this compound, biocatalytic amination is a rapidly developing field. mendeley.com Enzymes such as transaminases or amine dehydrogenases could potentially be engineered or discovered to catalyze the amination of a suitable precursor, such as a ketone or alcohol derivative of the 2,3-dimethylphenoxy scaffold, to produce the desired chiral or racemic amine. mendeley.com This approach offers a green and sustainable alternative to traditional chemical methods.

Molecular and Electronic Structure Studies of 2 2,3 Dimethyl Phenoxy Ethylamine

Advanced Computational Chemistry Approaches for Molecular Structure Elucidation

The precise three-dimensional arrangement of atoms in 2-(2,3-Dimethyl-phenoxy)-ethylamine can be determined with high accuracy using advanced computational methods. Density Functional Theory (DFT) has become a primary tool for the geometric optimization and electronic structure calculation of organic molecules. austinpublishinggroup.com Methodologies such as Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a suitable basis set like 6-311++G(d,p) are frequently employed to calculate the equilibrium geometry of similar molecules, yielding a structure at its minimum energy state.

These calculations provide detailed geometrical parameters, including bond lengths, bond angles, and dihedral angles. For this compound, key structural parameters would include the lengths of the C-O ether bond, the C-N bond of the ethylamine (B1201723) side chain, and the various C-C bonds within the aromatic ring and the ethyl linker. The planarity of the dimethyl-phenoxy group and the orientation of the ethylamine side chain relative to the ring are also critical aspects determined through these optimization procedures. The results of such calculations can be compared with experimental data from techniques like X-ray crystallography, often showing good agreement. researchgate.net

Table 1: Illustrative Geometrical Parameters of this compound Calculated via DFT Note: These values are representative examples based on standard bond lengths and DFT calculations on analogous phenoxy-ethylamine structures.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | ||

| C(aromatic)-O | ~ 1.37 Å | |

| O-C(ethyl) | ~ 1.43 Å | |

| C(ethyl)-C(ethyl) | ~ 1.53 Å | |

| C(ethyl)-N | ~ 1.47 Å | |

| Bond Angles | ||

| C(aromatic)-O-C(ethyl) | ~ 118° | |

| O-C(ethyl)-C(ethyl) | ~ 109° | |

| C(ethyl)-C(ethyl)-N | ~ 111° |

Conformational Analysis and Molecular Dynamics Simulations

The this compound molecule possesses significant conformational flexibility due to the rotation around several single bonds, particularly the C-O-C-C and O-C-C-N dihedral angles. Conformational analysis is crucial for understanding the spatial arrangements accessible to the molecule and their relative energies. Studies on structurally related compounds, such as (R,S)-2-amino-N-[2-(2,3-dimethylphenoxy)ethyl]propan-1-ol, have revealed distinct conformational preferences. For instance, an antiperiplanar arrangement about the ether group has been observed in some derivatives, indicating a preference for a more extended conformation. researchgate.net

Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape and dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a solvent. These simulations can identify the most stable conformers, the energy barriers between them, and the influence of intermolecular interactions, like hydrogen bonding, on the molecular structure. nih.gov Key parameters such as potential energy surfaces and dihedral angle distributions are analyzed to characterize the molecule's flexibility and preferred shapes. Ab initio calculations can be used to determine the rotational barriers and most stable geometries in the gas phase. nih.gov

Table 2: Potential Conformers Based on Key Dihedral Angles Note: This table illustrates the primary conformers (staggered) resulting from rotation around the O-CH₂-CH₂-N bond, a key flexible linker in the molecule.

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy | Description |

| Anti | ~180° | Lowest | The oxygen and nitrogen atoms are on opposite sides, leading to minimal steric hindrance. |

| Gauche (+) | ~60° | Higher | A staggered conformation with closer proximity between the oxygen and nitrogen atoms. |

| Gauche (-) | ~-60° | Higher | The mirror image of the gauche (+) conformer, with equivalent energy. |

Theoretical Reactivity Predictions and Quantum Chemical Characterization

Quantum chemical calculations are instrumental in predicting the chemical reactivity of a molecule by characterizing its electronic properties. mdpi.com The Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. austinpublishinggroup.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethyl-phenoxy ring, while the LUMO may be distributed across the aromatic system and the side chain. Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. MEP maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this molecule, the oxygen and nitrogen atoms would be sites of negative potential, while the amine hydrogens would be regions of positive potential.

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to provide quantitative measures of the molecule's reactivity. researchgate.net These theoretical predictions are invaluable for understanding reaction mechanisms and designing new chemical transformations. nih.govfrontiersin.org

Table 3: Representative Quantum Chemical Descriptors Note: The following are illustrative values for this compound, derived from methodologies applied to similar aromatic amines. All values are in electron volts (eV).

| Descriptor | Formula | Typical Calculated Value | Interpretation |

| HOMO Energy (E_HOMO) | - | ~ -8.5 eV | Indicates electron-donating ability. |

| LUMO Energy (E_LUMO) | - | ~ 0.5 eV | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 9.0 eV | Correlates with chemical stability. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~ 4.0 eV | Measures the power to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 4.5 eV | Measures resistance to change in electron distribution. |

Structure Activity Relationship Sar Investigations of 2 2,3 Dimethyl Phenoxy Ethylamine and Its Derivatives

Influence of Phenoxy Ring Substitution Patterns on Biological Activity

The substitution pattern on the phenoxy ring is a critical determinant of a molecule's interaction with its biological target. For phenoxyethylamine derivatives, the nature, position, and size of substituents can significantly alter pharmacological properties such as binding affinity, selectivity, and efficacy.

In the case of 2-(2,3-Dimethyl-phenoxy)-ethylamine, the two methyl groups at the 2 and 3 positions of the phenoxy ring are key features. The effect of altering this substitution pattern can be hypothesized based on general SAR principles derived from related classes of compounds. For instance, shifting the methyl groups to other positions (e.g., 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dimethyl) would likely change the molecule's electronic and steric profile, thereby affecting its fit within a receptor's binding pocket.

Furthermore, replacing the methyl groups with other substituents, such as halogens (e.g., fluorine, chlorine), electron-withdrawing groups (e.g., nitro, cyano), or electron-donating groups (e.g., methoxy), would be expected to modulate the compound's activity. Halogen substitution, for example, is a common strategy in medicinal chemistry to enhance binding affinity through favorable interactions or to block metabolic pathways. However, without specific studies on this compound, these remain well-established but general principles.

A hypothetical data table illustrating how such substitutions might be systematically varied in an SAR study is presented below. It is important to note that the biological activity data in this table is purely illustrative due to the lack of specific experimental results for this compound series in the available literature.

| Compound | R1 | R2 | R3 | R4 | R5 | Biological Activity (Illustrative IC50, nM) |

| 1 | H | CH3 | CH3 | H | H | - |

| 2 | H | H | H | H | H | - |

| 3 | F | H | H | H | H | - |

| 4 | H | F | H | H | H | - |

| 5 | H | H | F | H | H | - |

| 6 | Cl | H | H | H | H | - |

| 7 | H | Cl | H | H | H | - |

| 8 | H | H | Cl | H | H | - |

| 9 | OCH3 | H | H | H | H | - |

| 10 | H | OCH3 | H | H | H | - |

| 11 | H | H | OCH3 | H | H | - |

Impact of Ethylene (B1197577) Linker Modifications and Substitutions

The ethylene linker connecting the phenoxy ring to the terminal amine is another crucial element for modification in SAR studies. Its length, rigidity, and substitution can profoundly influence the spatial relationship between the aromatic ring and the basic amine, which is often essential for proper orientation within a binding site.

Modifications could include:

Altering the linker length: Shortening or lengthening the two-carbon chain to a one-carbon (methylene) or three-carbon (propylene) bridge would change the distance between the key pharmacophoric features.

Introducing rigidity: Incorporating the ethylene linker into a cyclic system, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring, would restrict conformational flexibility. This can sometimes lead to an increase in affinity if the constrained conformation is the bioactive one.

Substitution on the linker: Adding alkyl or other groups to the ethylene bridge would introduce new steric and electronic features, potentially leading to enhanced or diminished activity depending on the specific interactions with the target protein.

Again, the absence of specific research on this compound means that the precise impact of these modifications is not documented.

Role of the Terminal Amine Moiety in Ligand-Target Interactions

The terminal amine group of this compound is typically a key interaction point with biological targets, often forming a salt bridge with an acidic residue (e.g., aspartic acid, glutamic acid) in the binding site. The nature of the substitution on this amine can drastically affect the compound's pharmacological profile.

Key modifications and their potential effects include:

N-Alkylation: The degree of substitution on the nitrogen atom (primary, secondary, or tertiary amine) is a critical factor. N-alkylation can alter a compound's basicity (pKa), lipophilicity, and potential for hydrogen bonding. nih.gov For many classes of neuroactive compounds, a secondary amine (e.g., N-methyl or N-ethyl) is optimal for activity at monoamine transporters.

Introduction of different functional groups: Replacing the amine with other basic moieties or incorporating it into a heterocyclic ring (e.g., piperidine, pyrrolidine) can lead to significant changes in selectivity and potency.

The following table illustrates potential modifications to the terminal amine and their hypothetical impact on biological activity, based on general principles observed in related compound series. As with the previous table, the activity data is for illustrative purposes only.

| Compound | R-group on Amine | Amine Type | Biological Activity (Illustrative IC50, nM) |

| 1 | H, H | Primary | - |

| 2 | H, CH3 | Secondary | - |

| 3 | CH3, CH3 | Tertiary | - |

| 4 | H, C2H5 | Secondary | - |

| 5 | C2H5, C2H5 | Tertiary | - |

| 6 | H, Propyl | Secondary | - |

| 7 | H, Isopropyl | Secondary | - |

| 8 | -(CH2)4- (forms Pyrrolidine) | Secondary (cyclic) | - |

| 9 | -(CH2)5- (forms Piperidine) | Secondary (cyclic) | - |

Biochemical and Pharmacological Research Paradigms of 2 2,3 Dimethyl Phenoxy Ethylamine

Molecular Mechanism of Action Investigations

The precise molecular mechanisms of 2-(2,3-Dimethyl-phenoxy)-ethylamine have not been extensively detailed in published research. However, analysis of its core structure as a phenethylamine (B48288) derivative allows for informed hypotheses regarding its potential biological targets.

Ligand-Receptor Binding Studies

Specific ligand-receptor binding assays for this compound are not widely available in current scientific literature. However, the broader class of phenethylamines is known for its interaction with a variety of monoamine receptors. frontiersin.org Typically, these compounds show affinity for serotonergic (5-HT), adrenergic, and dopaminergic receptor systems. frontiersin.orgmdpi.com

For instance, studies on various substituted phenethylamines demonstrate that they often bind with moderate to high affinity to the 5-HT₂A receptor, frequently showing a preference for this subtype over 5-HT₁A and 5-HT₂C receptors. frontiersin.org The nature and position of substitutions on the phenyl ring and the ethylamine (B1201723) side-chain are critical in determining the binding profile and selectivity. biomolther.orgbiomolther.org For example, research on 4-alkoxy-2,5-dimethoxyphenethylamines showed that extending the 4-alkoxy group generally increased binding affinities at 5-HT₂A and 5-HT₂C receptors. frontiersin.org Similarly, phenethylamines are known to bind to the trace amine-associated receptor 1 (TAAR1) and, to a lesser extent, adrenergic receptors like the α₂A subtype. frontiersin.orgmdpi.com Given these established trends, it is plausible that this compound interacts with one or more of these receptor classes, though empirical data is required for confirmation.

Enzyme Modulation and Inhibition Profiles

Direct studies on the enzyme modulation or inhibition profile of this compound are scarce. However, research into structurally analogous compounds provides some insight into potential activities. For example, some phenethylamine derivatives are known to interact with enzymes involved in catecholamine metabolism and signaling. google.com A patent for certain ethylamine derivatives suggests they possess a catecholaminergic activity enhancing (CAE) effect, which involves amplifying membrane potential-dependent exocytosis of catecholamines rather than acting as a simple releasing agent. google.com While this does not confirm a direct enzymatic inhibition, it points towards a modulation of enzymatic pathways related to neurotransmitter function. Further research is necessary to determine if this compound has any specific inhibitory or modulatory effects on key enzymes like monoamine oxidase (MAO) or others within neurotransmitter pathways.

Investigation of Intracellular Signaling Pathway Perturbations

There is a lack of specific research investigating the effects of this compound on intracellular signaling pathways. Based on the general pharmacology of the phenethylamine class, any significant interaction with G-protein coupled receptors, such as serotonin (B10506) or adrenergic receptors, would inherently trigger downstream signaling cascades. frontiersin.orgmdpi.com For example, activation of the 5-HT₂A receptor typically leads to the activation of phospholipase C (PLC), which in turn initiates the phosphoinositide (IP) signaling cascade.

Furthermore, compounds that activate TAAR1 can modulate cAMP levels. mdpi.com Some phenethylamine derivatives have been shown to be agonists at TAAR1, which could influence a variety of cellular functions through protein kinase A (PKA) signaling. mdpi.com Studies on other molecules have also shown that cytotoxicity can be mediated by the generation of reactive oxygen species (ROS) and the induction of hydroxyl radicals, which perturb cellular redox signaling and can lead to apoptosis. nih.gov Whether this compound engages these or other pathways remains a subject for future investigation.

Preclinical Biological Activity in Model Systems

Preclinical data on this compound is sparse, with most available information coming from studies on related analogs. These studies provide a preliminary indication of the potential biological activities that could be explored for this compound.

In Vitro Cellular Assays (e.g., cytotoxic effects on specific cell lines)

While direct cytotoxic data for this compound is not available, studies on closely related compounds suggest that this chemical class may possess anticancer properties. A study on a related compound, 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, demonstrated cytotoxic effects against the MCF-7 breast cancer cell line. Significant cell death was observed within three hours of treatment at concentrations exceeding 800 ppm, indicating potential for inducing apoptosis.

Other research on different, but related, dimethylamine (B145610) derivatives has also pointed to cytotoxic potential. For instance, certain hydrazone derivatives incorporating a dimethylaminoethoxy moiety showed promising activity against Entamoeba histolytica and were evaluated for cytotoxicity against the A549 lung cancer cell line. nih.gov

Table 1: Cytotoxic Activity of a Related Dimethyl-Phenoxy-Ethylamine Analog

In Vivo Pharmacological Models (e.g., assessment of effects in animal models)

Specific in vivo pharmacological studies using this compound in animal models have not been reported in the reviewed literature. However, early pharmacological studies on related phenethylamine compounds offer context for potential effects. For example, phenylethanolamine was found to produce a rapid increase in blood pressure when administered intravenously to rabbits, cats, and dogs, though it had little effect when given by other routes. wikipedia.org This highlights the potential for cardiovascular activity within this class of compounds.

Patents related to ethylamine derivatives suggest their potential use as psychotropic drugs, antidepressants, and for neurodegenerative diseases based on their ability to enhance catecholamine release in a modulatory fashion. google.com These patents describe effects in conditioned avoidance tasks, which are indicators of central nervous system activity. google.com These findings in related structures suggest that in vivo assessment of this compound could be a valuable area for future research.

Table of Mentioned Compounds

Interactions with Other Biomolecules (e.g., nucleic acids, proteins)

A thorough review of scientific databases and literature reveals a lack of specific studies on the interactions of this compound with nucleic acids and proteins. Consequently, no detailed research findings or data tables on this specific topic can be provided at this time.

Derivatization and Analog Development for Enhanced Bioactivity

Synthesis and Evaluation of N-Substituted Phenoxyethylamine Derivatives

The primary amine of 2-(2,3-dimethyl-phenoxy)-ethylamine serves as a crucial handle for derivatization, allowing for the introduction of a wide array of substituents to probe the structure-activity relationship (SAR) and optimize biological effects. The synthesis of N-substituted derivatives typically involves standard acylation or alkylation reactions of the parent ethylamine (B1201723).

While specific studies on N-substituted derivatives of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on analogous phenoxyethylamine and phenethylamine (B48288) structures. For instance, a study on a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine revealed that N-acylation with various substituted phenylaminoacetamides could lead to significant biological activities, such as antiulcer effects. nih.gov In that study, the nature of the substituent on the N-acyl moiety was found to be critical for potency. This suggests that a similar approach with this compound, involving the introduction of diverse amide functionalities, could yield compounds with modulated bioactivities.

The general synthetic approach for N-acylation would involve the reaction of this compound with an appropriate acyl chloride or carboxylic acid (using a coupling agent) to yield the corresponding amide. A variety of substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties, could be incorporated to explore their impact on the compound's interaction with biological targets.

The evaluation of these N-substituted derivatives would encompass a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy for a specific biological target. The data obtained from these evaluations would be instrumental in building a comprehensive SAR profile, guiding the design of subsequent generations of compounds with improved therapeutic potential.

Table 1: Representative N-Substituted Phenoxyethylamine Derivatives and Their Potential for Bioactivity Screening

| Derivative Class | General Structure | Rationale for Synthesis | Potential Biological Activities to Investigate |

| N-Acyl Derivatives | Introduction of hydrogen bond donors/acceptors; modulation of lipophilicity. | Receptor binding affinity, enzyme inhibition. | |

| N-Alkyl Derivatives | Alteration of basicity and steric bulk. | CNS activity, metabolic stability. | |

| N-Sulfonyl Derivatives | Introduction of a tetrahedral geometry and strong hydrogen bond acceptors. | Ion channel modulation, enzyme inhibition. |

Exploration of Phenoxy Ring System Modifications and Heterocyclic Bioisosteres

Modifications to the 2,3-dimethylphenoxy ring system offer another avenue for optimizing the pharmacological profile of the lead compound. These modifications can range from altering the position and nature of the methyl substituents to replacing the entire phenyl ring with a heterocyclic bioisostere. Bioisosteric replacement is a well-established strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties while retaining the key binding interactions of the parent molecule.

Alterations to the substitution pattern on the phenyl ring can influence the compound's electronic properties, lipophilicity, and metabolic stability. For example, moving the methyl groups to other positions (e.g., 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dimethyl) could significantly impact how the molecule fits into a binding pocket and its susceptibility to metabolic enzymes. Furthermore, replacing the methyl groups with other substituents, such as halogens or methoxy groups, could further modulate the compound's properties.

For the this compound scaffold, potential heterocyclic bioisosteres for the phenoxy group could include pyridyl, pyrimidinyl, or thiophenyl ethers. For instance, a pyridinoxyethylamine analog would introduce a nitrogen atom into the aromatic ring, which could serve as a hydrogen bond acceptor and potentially alter the compound's selectivity for different receptor subtypes.

Table 2: Potential Phenoxy Ring Modifications and Heterocyclic Bioisosteres

| Modification Type | Example Structure | Rationale | Expected Impact on Properties |

| Phenyl Ring Isomers | Investigate the importance of substituent positioning for activity. | Altered binding affinity and selectivity. | |

| Phenyl Ring Substituent Modification | Modulate electronic and steric properties. | Improved metabolic stability and potency. | |

| Heterocyclic Bioisosteres (e.g., Pyridine) | Introduce new hydrogen bonding capabilities and alter polarity. | Enhanced solubility, modified receptor interactions. |

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The design of hybrid molecules involves covalently linking two or more pharmacophores to create a single molecule with a multifunctional biological profile. This approach can lead to compounds with enhanced affinity, improved selectivity, or a novel mechanism of action. The this compound scaffold can serve as a valuable building block in the construction of such hybrid molecules.

The strategy behind designing these hybrids is to combine the this compound moiety with another molecule that is known to interact with a complementary biological target or a different site on the same target. The two pharmacophores are typically connected by a linker, the nature and length of which are critical for optimal activity and need to be carefully designed.

For example, if the this compound scaffold is found to have affinity for a particular receptor, it could be linked to a known antagonist of a different receptor to create a dual-acting ligand. This could be beneficial in treating complex diseases where multiple pathways are involved.

Another approach is to link the this compound scaffold to a moiety that improves its pharmacokinetic properties, such as a group that enhances cell permeability or reduces metabolic clearance. The synthesis of these hybrid molecules would involve multi-step synthetic sequences, often culminating in a coupling reaction between the two key fragments.

The evaluation of these hybrid molecules would require a comprehensive set of biological assays to confirm that the desired dual or synergistic activity has been achieved. The development of such molecules represents a sophisticated approach to drug discovery, leveraging the known properties of existing pharmacophores to create novel therapeutic agents.

Advanced Analytical and Spectroscopic Research Methodologies for Characterization in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules, including 2-(2,3-dimethyl-phenoxy)-ethylamine. Through the analysis of ¹H and ¹³C NMR spectra, researchers can map the carbon-hydrogen framework of the molecule, confirming its identity and connectivity.

In the ¹H NMR spectrum of this compound, the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values provide a wealth of structural information. The aromatic protons on the dimethylphenyl ring would appear in the downfield region, typically between 6.5 and 7.5 ppm. The specific substitution pattern of the ring would influence the exact chemical shifts and coupling patterns of these protons. The two methyl groups attached to the aromatic ring would each produce a singlet in the aliphatic region, likely around 2.0-2.5 ppm. The protons of the ethylamine (B1201723) side chain would exhibit characteristic signals. The two methylene (B1212753) groups (-O-CH₂- and -CH₂-NH₂) would likely appear as triplets, assuming coupling to each other, in the range of 3.0 to 4.5 ppm. The protons of the primary amine group (-NH₂) would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. docbrown.infomassbank.eu Deuterium exchange using D₂O can be employed to confirm the assignment of the N-H protons, as these protons would be replaced by deuterium, causing their signal to disappear from the ¹H NMR spectrum. helsinki.fi

The ¹³C NMR spectrum provides complementary information by revealing the number of unique carbon environments within the molecule. For this compound, one would expect to see distinct signals for each carbon atom in the molecule, including the two methyl carbons, the carbons of the ethylamine chain, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be in the downfield region (typically 110-160 ppm), with the carbon attached to the oxygen atom appearing at a lower field. The aliphatic carbons of the methyl groups and the ethylamine side chain would resonate in the upfield region of the spectrum. gassnova.nomdpi.com

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.7 - 7.2 | Multiplet | 110 - 138 |

| Ar-C-O | - | - | 155 - 160 |

| Ar-C-CH₃ | - | - | 125 - 140 |

| Ar-CH₃ | 2.1 - 2.3 | Singlet | 15 - 20 |

| O-CH₂ | ~ 4.1 | Triplet | ~ 68 |

| CH₂-N | ~ 3.0 | Triplet | ~ 41 |

| NH₂ | 1.5 - 3.0 | Broad Singlet | - |

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as electron ionization (EI) or electrospray ionization (ESI) can be utilized.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve the cleavage of the ether bond and the bonds of the ethylamine side chain. A common fragmentation pathway for amines is the alpha-cleavage, which for a primary amine like this would result in the loss of an alkyl radical to form a stable iminium ion. Another likely fragmentation would be the cleavage of the C-O bond of the ether linkage.

Predicted Mass Spectrometry Fragmentation for this compound

Based on the fragmentation patterns of similar molecules like phenoxy-ethylamines and other aromatic amines, the following table outlines some of the expected key fragments.

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

| Molecular Ion | [C₁₀H₁₅NO]⁺ | 165 |

| [M-CH₂NH₂]⁺ | [C₈H₉O]⁺ | 121 |

| [M-C₂H₄NH₂]⁺ | [C₈H₉]⁺ | 105 |

| [C₈H₁₀O]⁺ | [2,3-dimethylphenol]⁺ | 122 |

| [CH₂NH₂]⁺ | 30 |

Note: The relative abundance of these fragments can provide further structural clues.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For a compound like this compound, which is a primary amine, reverse-phase HPLC would be a suitable method for purity analysis. A C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. rsc.org The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution for amines. Detection can be achieved using a UV detector, as the aromatic ring of the compound will absorb UV light.

Gas chromatography can also be used, particularly for assessing the presence of volatile impurities. Due to the polar nature of the amine group, derivatization might be necessary to improve peak shape and thermal stability, although direct analysis is also possible with appropriate columns. pressbooks.pub A capillary column with a polar stationary phase would be suitable for the analysis of this amine. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

For preparative applications, both HPLC and column chromatography can be scaled up to isolate the pure compound from byproducts and starting materials. The choice of the chromatographic method and conditions would be optimized based on the specific impurities present in the crude product.

Potential Chromatographic Conditions for the Analysis of this compound

The following table summarizes potential starting conditions for the chromatographic analysis of this compound, based on methods used for similar amines. rsc.orgresearchgate.net

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) | UV (e.g., at 254 nm) |

| GC | Polar Capillary Column (e.g., Carbowax or similar) | Helium or Nitrogen | FID or MS |

Future Directions in Research on 2 2,3 Dimethyl Phenoxy Ethylamine

Expanding the Scope of Biological Target Identification and Validation

The foundational step in elucidating the therapeutic potential of 2-(2,3-Dimethyl-phenoxy)-ethylamine is the comprehensive identification and validation of its biological targets. The core phenethylamine (B48288) structure is known to interact with a diverse array of receptors and enzymes, suggesting a broad range of possibilities. nih.govnih.gov

Future research will need to move beyond theoretical targets to systematic screening. A key objective will be to determine the binding affinity and functional activity of this compound at key G-protein coupled receptors (GPCRs) and transporters known to interact with phenethylamine derivatives. This includes, but is not limited to, adrenergic, dopamine (B1211576), and serotonin (B10506) (5-HT) receptor subtypes, as well as the dopamine transporter (DAT) and monoamine oxidase (MAO) enzymes. nih.govnih.govbiomolther.org

A variety of modern target deconvolution techniques can be employed to achieve this. drughunter.com These methods fall into three main categories:

Direct Biochemical Methods: Techniques like affinity-based chemoproteomics, where a modified version of the compound is used to "fish" for its binding partners in cell lysates, can directly identify protein targets. drughunter.comnih.gov

Genetic Interaction Methods: Advanced genetic screening, such as using CRISPR-Cas9 technology, can identify genes that, when knocked out, alter a cell's sensitivity to the compound, thereby pointing to the target pathway. drughunter.com Similarly, generating compound-resistant cell lines and sequencing their genomes can reveal mutations in the target protein. nih.gov

Computational Inference: Leveraging computational databases and algorithms to predict potential targets based on structural similarity to known ligands is a crucial starting point, although it requires subsequent experimental validation. nih.gov

Validation is a critical follow-up step. Once a potential target is identified, further biochemical and cell-based assays are necessary to confirm a direct and functionally relevant interaction. This integrated approach ensures that the observed biological effects of the compound are confidently linked to a specific molecular mechanism. nih.gov

Table 1: Potential Biological Targets for 2-Phenethylamine Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Adrenoceptors | α₁, α₂, β₁, β₂, β₃ | Cardiovascular diseases, hypertension, asthma nih.gov |

| Dopamine Receptors/Transporters | D₂, DAT | Neurological and psychiatric disorders nih.govnih.gov |

| Serotonin (5-HT) Receptors | 5-HT₂ₐ, 5-HT₂꜀ | Depression, anxiety, psychiatric disorders acs.org |

| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Depression, Parkinson's disease mdpi.com |

| Trace Amine-Associated Receptors | TAAR1 | Neurological disorders nih.gov |

Integration of Computational and Experimental Approaches for Rational Drug Design

Following target identification, the integration of computational modeling and experimental synthesis is essential for the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles. jddhs.com This synergistic workflow accelerates the drug discovery process, making it more efficient and cost-effective than traditional trial-and-error methods. jddhs.comyoutube.com

The process begins with the identified target protein. frontiersin.org Computational techniques that will be pivotal in the future development of this compound derivatives include:

Molecular Docking: This technique predicts how the compound and its potential analogues fit into the three-dimensional structure of the target's binding site. nih.gov Docking studies can help prioritize which new chemical structures are most likely to have high binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA), can provide detailed insights into the steric and electrostatic properties required for optimal receptor interaction, guiding the design of more potent molecules. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. frontiersin.org This "pharmacophore" can then be used as a template to design novel molecules with diverse chemical scaffolds but the same key interactive features.

The predictions generated from these computational models must be validated through experimental work. jddhs.com This involves synthesizing the proposed analogues and testing their activity in biochemical and cell-based assays. The experimental results are then fed back into the computational models, creating an iterative cycle of design, synthesis, and testing that progressively refines the compounds toward a preclinical candidate. jddhs.comnih.gov

Q & A

What are the established synthetic pathways for preparing 2-(2,3-Dimethyl-phenoxy)-ethylamine, and what are the critical parameters affecting yield?

Basic:

The compound is typically synthesized via nucleophilic substitution or reduction reactions. For example, LiAlH₄ reduction of nitrovinyl precursors (e.g., (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine) in tetrahydrofuran (THF) at room temperature yields ethylamine derivatives with ~60% efficiency . Critical parameters include reaction time (20+ hours), solvent choice, and steric hindrance from the dimethylphenoxy group.

Advanced:

Optimization requires addressing steric effects from the 2,3-dimethyl substituents, which may slow reaction kinetics. Reflux conditions with strong bases (e.g., NaOH) are recommended to enhance electrophilicity, as seen in analogous syntheses of ethyl 2-(2,4-dimethylphenoxy)acetate derivatives . Catalysts like glacial acetic acid can accelerate intermediate steps, such as hydrazide formation .

How can researchers characterize the purity and structural integrity of this compound?

Basic:

Standard techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine proton integration.

- Mass spectrometry (EI-MS or ESI-MS) for molecular ion verification (expected MW: ~179.28 g/mol).

- HPLC with UV detection to assess purity (>95% threshold for research-grade material).

Advanced:

Discrepancies in physical properties (e.g., logP, boiling point) across studies may arise from impurities or polymorphic forms. X-ray crystallography can resolve structural ambiguities, while differential scanning calorimetry (DSC) identifies polymorphs. For example, analogous compounds like 2-(3-methoxyphenoxy)ethylamine exhibit logP values of 1.905, validated via reverse-phase HPLC .

What are the common challenges in studying the reactivity of this compound in nucleophilic reactions?

Basic:

The dimethylphenoxy group introduces steric hindrance, limiting accessibility of the amine group for nucleophilic substitution. Reactions with acyl chlorides or aldehydes may require prolonged reaction times or elevated temperatures.

Advanced:

Mechanistic studies using computational methods (DFT calculations) can predict reactivity hotspots. For instance, steric maps of 2-(2,3-dimethylphenoxy)butanoyl chloride reveal reduced electrophilicity at the carbonyl carbon due to adjacent methyl groups . Kinetic isotopic effect (KIE) studies further elucidate rate-limiting steps in amine-mediated reactions .

How does the substitution pattern on the phenoxy ring influence the compound’s biological activity?

Basic:

The 2,3-dimethyl substitution may enhance lipophilicity (logP ~1.9–2.1), improving membrane permeability in cellular assays. Comparative studies with analogs (e.g., 2,4- or 2,5-dimethyl derivatives) can identify structure-activity relationships (SARs).

Advanced:

Positional isomerism significantly impacts biological interactions. For example, 2-(3-chloro-4-fluorophenoxy)ethylamine exhibits distinct receptor-binding profiles compared to non-halogenated analogs due to electronic effects . Advanced SAR studies should combine molecular docking with in vitro assays (e.g., enzyme inhibition) to quantify substituent contributions .

How can researchers resolve contradictions in reported spectral data for this compound?

Basic:

Contradictions in NMR or IR spectra often stem from solvent effects or proton exchange dynamics. Standardizing solvent systems (e.g., DMSO-d₆ for amine protons) and temperature controls during data acquisition improves reproducibility.

Advanced:

Multi-dimensional NMR (e.g., COSY, HSQC) can distinguish overlapping signals caused by conformational flexibility. For example, 2-(3-methoxyphenoxy)ethylamine’s ¹H NMR in CDCl₃ shows distinct splitting patterns for ethoxy protons, which vary with pH . Cross-referencing with computational NMR predictions (e.g., ACD/Labs) validates assignments .

What strategies optimize the compound’s stability during storage and handling?

Basic:

Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation. Use amber glass vials to avoid photodegradation, as phenoxy derivatives are often light-sensitive .

Advanced:

Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways. For analogs like 2-(2,5-dimethoxyphenyl)ethylamine, hydrolysis of the ether bond is a major degradation route, mitigated by adding antioxidants (e.g., BHT) . LC-MS monitors degradation products, such as phenolic byproducts .

What methodologies are used to assess the compound’s potential toxicity in biological systems?

Basic:

Preliminary toxicity screening includes:

- Ames test for mutagenicity.

- MTT assay for cytotoxicity in mammalian cell lines (e.g., HEK-293).

Advanced:

Mechanistic toxicology studies employ metabolomics to identify reactive metabolites. For example, cytochrome P450-mediated N-dealkylation of ethylamine derivatives generates reactive intermediates, detectable via glutathione-trapping assays . Comparative studies with structurally related compounds (e.g., 2,3-dihydro[1,4]benzodioxin derivatives) contextualize toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.